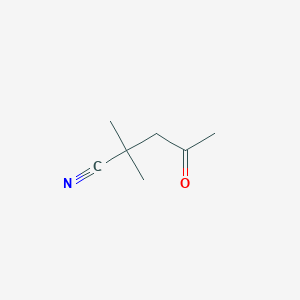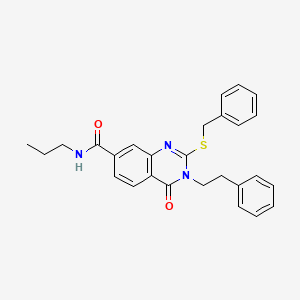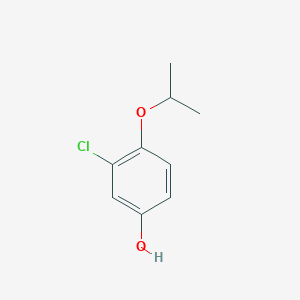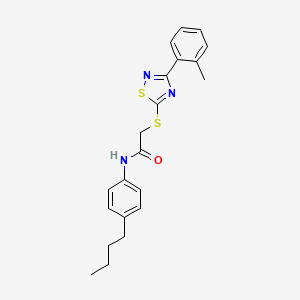
N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities and are used in drug design .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, along with butylphenyl and o-tolyl groups. The exact structure would depend on the positions of these groups on the thiadiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the thiadiazole ring, as well as the butylphenyl and o-tolyl groups. The thiadiazole ring is a part of many biologically active compounds and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiadiazole ring) would all play a role .Applications De Recherche Scientifique
Glutaminase Inhibition for Cancer Treatment
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including some truncated analogs, have shown promising therapeutic potential for cancer treatment by inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models due to improved drug-like properties and solubility (Shukla et al., 2012).
Antitumor Activities
A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally related to the queried compound, were synthesized and evaluated for their antitumor activities. These compounds exhibited significant anticancer activity against various human tumor cell lines, highlighting the potential of thiadiazole derivatives in cancer therapy (Yurttaş et al., 2015).
Molecular Modeling and Anticancer Screening
N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and subjected to structural analysis and anticancer screening. These derivatives demonstrated notable cytotoxic activities towards different cancer cell lines, further supporting the therapeutic potential of thiadiazole derivatives in cancer treatment (Abu-Melha, 2021).
Antibacterial and Antifungal Agents
Synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole revealed their potential as antibacterial and antifungal agents. This study underscores the broad pharmacological applicability of thiadiazole derivatives, including those structurally related to this compound (Tamer & Qassir, 2019).
Optoelectronic Properties
Investigations into thiazole-based polythiophenes, including derivatives of thiadiazole, have highlighted their significant optoelectronic properties. These findings suggest applications in electronic and photonic devices, demonstrating the versatility of thiadiazole derivatives in fields beyond pharmaceuticals (Camurlu & Guven, 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-3-4-8-16-10-12-17(13-11-16)22-19(25)14-26-21-23-20(24-27-21)18-9-6-5-7-15(18)2/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPREUXOHXQDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

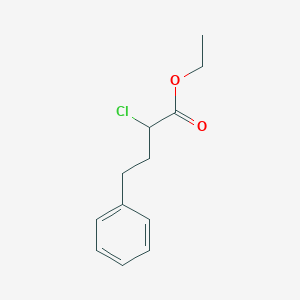
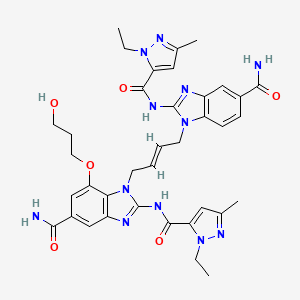
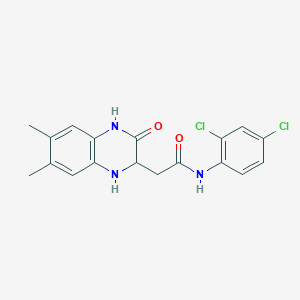

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)
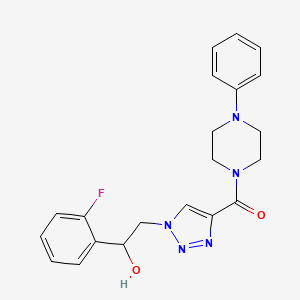
![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)


![[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2769409.png)
![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)
